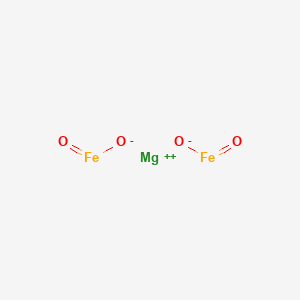

Iron magnesium oxide (Fe2MgO4)

Description

BenchChem offers high-quality Iron magnesium oxide (Fe2MgO4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron magnesium oxide (Fe2MgO4) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

12068-86-9 |

|---|---|

Molecular Formula |

Fe2MgO4 |

Molecular Weight |

199.99 g/mol |

IUPAC Name |

magnesium;oxido(oxo)iron |

InChI |

InChI=1S/2Fe.Mg.4O/q;;+2;;;2*-1 |

InChI Key |

WJUZJQANVVSKHX-UHFFFAOYSA-N |

SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Thermodynamic Landscape of Magnesioferrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesioferrite (MgFe₂O₄), a spinel ferrite with a largely inverse structure, holds significant importance across various scientific and technological domains, from geochemistry to materials science.[1][2] Its thermodynamic properties are fundamental to understanding its stability, formation, and behavior in diverse environments, including geological formations and advanced material applications. This technical guide provides a comprehensive overview of the core thermodynamic properties of magnesioferrite, presenting quantitative data in a structured format, detailing the experimental methodologies used for their determination, and visualizing key experimental workflows.

Core Thermodynamic Properties

The thermodynamic stability and behavior of magnesioferrite are dictated by key properties such as heat capacity, enthalpy, entropy, and Gibbs free energy. These parameters are crucial for predicting reaction equilibria, phase transitions, and the overall energetic landscape of systems containing this mineral.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for magnesioferrite, compiled from various experimental studies. These values are essential for computational modeling and theoretical analyses in materials science and geochemistry.

Table 1: Standard Molar Thermodynamic Properties of Magnesioferrite (MgFe₂O₄) at 298.15 K (25 °C)

| Property | Symbol | Value | Unit | Reference |

| Molar Heat Capacity | C_p,m° | 120.8 ± 0.6 | J·K⁻¹·mol⁻¹ | [3] |

| Standard Molar Entropy | S_m° | 120.8 ± 0.6 | J·K⁻¹·mol⁻¹ | [3] |

| Enthalpy Increment (H°(298.15K) - H°(0K)) | ΔH° | 28.3 ± 0.2 (cal/deg. mole) | kJ·mol⁻¹ | [4] |

Note: The entropy increment between 0 and 298.16 K is reported as 28.3 ± 0.2 cal/deg. mole.[4] Due to randomness in its crystal structure, the absolute entropy cannot be definitively evaluated.[4]

Table 2: Low-Temperature Heat Capacity of Magnesioferrite (MgFe₂O₄)

| Temperature (K) | Molar Heat Capacity (J·K⁻¹·mol⁻¹) | Reference |

| 5 - 305 | Data available, measured by adiabatic calorimetry | [1][4] |

| 53 - 296 | Measured | [1] |

| 1.8 - 5 | Measured | [4] |

Note: A weak anomaly in heat capacity has been detected at temperatures below 10 K.[4] Experimental data below 20 K can have large errors (up to 25% near 5 K) due to differences in thermal history between experimental series.[4]

Table 3: High-Temperature Enthalpy Increments of Magnesioferrite (MgFe₂O₄)

| Temperature Range (K) | Method | Reference |

| 363 - 1827 | Drop calorimetry | [1] |

Thermal Expansion

The thermal expansion of magnesioferrite has been measured up to 1000°C, and the data is crucial for applications involving high-temperature environments.[5] The linear thermal expansion of the 'a' unit-cell parameter shows a discontinuity at 581 °C.[3]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of magnesioferrite relies on a suite of precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Synthesis of Magnesioferrite Samples

A critical prerequisite for accurate thermodynamic measurements is the synthesis of pure, stoichiometric, and homogeneous magnesioferrite. Common synthesis methods include:

-

Solid-State Reaction: This conventional ceramic method involves the high-temperature reaction of equimolar amounts of magnesium oxide (MgO) and ferric oxide (Fe₂O₃).[3][6] The synthesis is often carried out at temperatures around 1373 K using a silica-tube technique with intermediate grinding to ensure homogeneity.[1][4] A challenge with this method is the potential for iron to change its valency at high temperatures, leading to non-stoichiometric products.[1]

-

Sol-Gel Method: This wet-chemical technique allows for the synthesis of nanoparticles at lower temperatures, offering better control over particle size and homogeneity.[7][8]

-

Co-precipitation: This method involves the simultaneous precipitation of magnesium and iron hydroxides from a solution, followed by calcination to form the ferrite.[9]

-

Precursor Method: Thermal decomposition of a precursor compound, such as magnesium hexapropionatoferrate(III), can yield magnesioferrite nanoparticles at lower temperatures compared to ceramic methods.[6]

Calorimetry

Calorimetry is the primary technique for measuring heat changes and, consequently, heat capacity and enthalpy.

-

Adiabatic Calorimetry: This technique is used for precise low-temperature heat capacity measurements. The sample is placed in a calorimeter that is thermally isolated from its surroundings. A known amount of heat is supplied to the sample, and the resulting temperature increase is measured. This allows for the direct determination of the heat capacity.[4] Measurements are typically carried out in a vacuum.[4]

-

Differential Scanning Calorimetry (DSC): DSC is a versatile thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It can be used to determine heat capacity, as well as the enthalpy of phase transitions.[12][13] DSC measurements can be performed up to high temperatures (e.g., 1600 °C) using specialized TGA/DSC instruments.[11]

-

Drop Calorimetry: This method is employed for high-temperature enthalpy measurements. A sample is heated to a known high temperature and then dropped into a calorimeter at a lower, known temperature (often room temperature). The heat released by the sample as it cools is measured, allowing for the determination of the enthalpy increment between the high temperature and the calorimeter temperature.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][12] While not a direct measure of thermodynamic properties like enthalpy or entropy, it is crucial for characterizing the sample's thermal stability, decomposition pathways, and stoichiometry. For example, TGA can be used to determine the optimal synthesis temperature for magnesioferrite.[7] Simultaneous TGA-DSC analysis provides both mass change and heat flow information from a single experiment.[13]

X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and structural characterization.[14][15] For thermodynamic studies, high-temperature XRD is particularly valuable for determining the coefficient of thermal expansion by measuring the change in the lattice parameters of the crystal as a function of temperature.[16][17] In-situ synchrotron X-ray powder diffraction allows for real-time monitoring of structural changes during heating and cooling cycles.[3]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key experimental procedures for characterizing the thermodynamic properties of magnesioferrite.

Caption: Workflow for Calorimetric Determination of Thermodynamic Properties.

References

- 1. akjournals.com [akjournals.com]

- 2. Magnesioferrite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Expansion of MgFe2O4, FeO, and MgO·2FeO | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Magnetic-properties of Magnesium Ferrite Fine Powders [unige.iris.cineca.it]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 11. mt.com [mt.com]

- 12. mineralstech.com [mineralstech.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Time Resolved X-ray Diffraction and Thermal Imaging Studies of Magnesium Zinc Ferrites - UCL Discovery [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Fe2MgO4 Spinel Structure and Cation Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Fe2MgO4 Spinel Structure

Magnesium ferrite, Fe2MgO4 (also written as MgFe2O4), is a crucial member of the spinel ferrite family of magnetic materials. It crystallizes in the cubic spinel structure, a framework that accommodates a wide range of cations and exhibits diverse magnetic and electronic properties. This versatility makes it a subject of intense research for applications in catalysis, magnetic storage, and biomedical fields, including drug delivery and hyperthermia treatment.

The fundamental building block of the spinel structure is a face-centered cubic (FCC) lattice of oxygen anions. Within this framework, the metallic cations occupy two distinct crystallographic sites: tetrahedral (A) sites, where the cation is coordinated to four oxygen ions, and octahedral (B) sites, with a coordination number of six. The general formula for a spinel is AB₂O₄, where A and B represent the cations in the tetrahedral and octahedral sites, respectively.

The distribution of Mg²⁺ and Fe³⁺ cations between these A and B sites is not fixed and is highly sensitive to the synthesis method and thermal history of the material. This cation arrangement is a critical determinant of the material's intrinsic properties.

Cation Distribution in Fe2MgO4

The arrangement of cations in the spinel lattice is described by the inversion parameter, denoted by 'x'. The general formula for cation distribution in MgFe₂O₄ can be written as (Mg₁₋ₓFeₓ)[MgₓFe₂₋ₓ]O₄, where the parentheses represent the tetrahedral (A) sites and the square brackets denote the octahedral (B) sites.

-

Normal Spinel (x = 0): In a normal spinel structure, the divalent Mg²⁺ ions exclusively occupy the tetrahedral (A) sites, while the trivalent Fe³⁺ ions reside in the octahedral (B) sites. The formula is (Mg²⁺)[Fe³⁺₂]O₄.

-

Inverse Spinel (x = 1): In a completely inverse spinel structure, all the divalent Mg²⁺ ions are located in the octahedral (B) sites, and the trivalent Fe³⁺ ions are equally distributed between the tetrahedral (A) and octahedral (B) sites. The formula is (Fe³⁺)[Mg²⁺Fe³⁺]O₄.

-

Mixed or Partially Inverse Spinel (0 < x < 1): Most commonly, MgFe₂O₄ exhibits a mixed or partially inverse spinel structure, where both Mg²⁺ and Fe³⁺ ions are distributed over both tetrahedral and octahedral sites. The degree of this inversion significantly influences the material's magnetic and electronic properties.[1]

The cation distribution is a consequence of the relative preference of Mg²⁺ and Fe³⁺ ions for the tetrahedral and octahedral sites, which is influenced by factors such as ionic radius, electrostatic energy, and crystal field stabilization energy. The synthesis route and subsequent thermal treatments play a crucial role in the final cation arrangement. For instance, rapid quenching from high temperatures can "freeze" a more disordered, high-temperature cation distribution.[2]

Quantitative Data Summary

Table 1: Ionic Radii of Constituent Ions

| Ion | Coordination Number | Ionic Radius (pm) |

| Mg²⁺ | IV (Tetrahedral) | 57 |

| VI (Octahedral) | 72 | |

| Fe³⁺ | IV (Tetrahedral) | 49 |

| VI (Octahedral) | 64.5 | |

| O²⁻ | - | 140 |

Table 2: Reported Lattice Parameters and Inversion Degrees for MgFe2O4

| Synthesis Method | Lattice Parameter (a) (Å) | Inversion Degree (x) | Reference |

| Ceramic Technique | 8.38 - 8.40 | ~0.9 | [3] |

| Sol-gel | - | 0.52 - 0.74 (sintering temp. dependent) | [4] |

| Mechanochemical | - | Varies with milling time | [5][6] |

| Co-precipitation | 8.3849 - 8.2913 | Varies with doping | [7][8] |

| Sol-gel auto-combustion | - | Fuel and annealing dependent | [3] |

Experimental Protocols for Cation Distribution Determination

The precise determination of the cation distribution in Fe2MgO4 requires sophisticated experimental techniques that can probe the local environment of the constituent ions. The most common and powerful methods are X-ray diffraction with Rietveld refinement, neutron diffraction, and Mössbauer spectroscopy.

X-ray Diffraction (XRD) with Rietveld Refinement

Principle: XRD provides information about the crystal structure and lattice parameters of a material. Rietveld refinement is a powerful analytical technique that involves fitting a calculated diffraction pattern to the entire experimental powder diffraction pattern. By refining structural parameters, including the occupancy of atomic sites, it is possible to determine the distribution of cations between the tetrahedral and octahedral sites.

Detailed Methodology:

-

Sample Preparation: The MgFe₂O₄ sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection:

-

A high-resolution powder X-ray diffractometer is used.

-

Commonly, Cu Kα radiation (λ = 1.5406 Å) is employed.

-

Data is typically collected over a wide 2θ range (e.g., 20° to 120°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to obtain good statistics.

-

-

Rietveld Refinement Procedure:

-

Software: Specialized software such as FullProf, GSAS, or MAUD is used for the refinement.

-

Initial Model: The refinement starts with an initial structural model for the cubic spinel structure (space group Fd-3m). This includes the approximate lattice parameter and the atomic positions for the cations on the tetrahedral (8a Wyckoff position) and octahedral (16d Wyckoff position) sites, and oxygen at the 32e position.

-

Refinement Steps: The refinement is performed in a sequential manner:

-

Scale factor and background: The overall scale factor and the background (typically modeled using a polynomial function) are refined first.

-

Lattice parameters and zero-shift: The unit cell parameter 'a' and the instrument zero-shift error are then refined.

-

Peak profile parameters: The peak shape is modeled using functions like Pseudo-Voigt or Pearson VII. The parameters defining the peak width and shape (U, V, W, and shape parameters) are refined to account for instrumental broadening and sample-related effects like crystallite size and microstrain.

-

Atomic positions: The oxygen positional parameter (u) is refined.

-

Site Occupancy Factors (SOF): This is the crucial step for determining the cation distribution. The occupancies of Mg²⁺ and Fe³⁺ on the tetrahedral and octahedral sites are refined. Constraints are applied to ensure that the total occupancy of each site is unity and the overall stoichiometry of MgFe₂O₄ is maintained. The inversion parameter 'x' is directly obtained from these refined occupancies.

-

Isotropic displacement parameters (Biso): These parameters, which account for the thermal vibrations of the atoms, are refined in the final stages.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the agreement indices, such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²), which should approach unity for a good fit.

-

Neutron Diffraction

Principle: Neutron diffraction is particularly powerful for distinguishing between elements with similar X-ray scattering factors, such as magnesium and iron. This is because neutrons scatter from the atomic nuclei, and the scattering lengths of different isotopes can vary significantly. This technique is highly sensitive to the distribution of cations in the spinel lattice.

Detailed Methodology:

-

Sample Preparation: A sufficient amount of the powdered MgFe₂O₄ sample (typically a few grams) is loaded into a sample holder (e.g., a vanadium can, which has a low coherent scattering cross-section).

-

Data Collection:

-

The experiment is performed at a research reactor or a spallation neutron source.

-

A monochromatic neutron beam of a specific wavelength (e.g., 1.5-2.5 Å) is directed at the sample.

-

The scattered neutrons are detected over a wide angular range using a position-sensitive detector or an array of detectors.

-

Data is often collected at low temperatures (e.g., using a cryostat) to reduce thermal vibrations and improve the quality of the diffraction pattern.

-

-

Data Analysis:

-

The data analysis is typically performed using the Rietveld refinement method, similar to XRD.

-

The key difference is the use of neutron scattering lengths for Mg, Fe, and O in the structural model instead of X-ray scattering factors.

-

The refinement of the site occupancy factors for Mg and Fe on the tetrahedral and octahedral sites provides a very precise determination of the cation distribution due to the significant difference in their neutron scattering lengths.

-

Neutron diffraction is also an excellent tool for determining the magnetic structure of the material by analyzing the magnetic Bragg scattering.

-

Mössbauer Spectroscopy

Principle: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local chemical environment of iron atoms. It can distinguish between Fe³⁺ ions in the tetrahedral (A) and octahedral (B) sites based on the differences in their hyperfine parameters: isomer shift (IS), quadrupole splitting (QS), and hyperfine magnetic field (Hhf).

Detailed Methodology:

-

Sample Preparation: A thin absorber of the powdered MgFe₂O₄ sample is prepared to optimize the signal-to-noise ratio.

-

Data Collection:

-

A Mössbauer spectrometer is used, which consists of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the gamma rays via the Doppler effect, a detector, and data acquisition electronics.

-

The spectrum is recorded by measuring the resonant absorption of gamma rays as a function of the velocity of the source relative to the absorber.

-

Spectra are often collected at room temperature and at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to study the magnetic properties.

-

-

Data Analysis:

-

The experimental Mössbauer spectrum is fitted with a set of theoretical Lorentzian-shaped lines.

-

For magnetically ordered MgFe₂O₄, the spectrum is typically fitted with two sextets, corresponding to Fe³⁺ ions at the tetrahedral (A) and octahedral (B) sites.

-

The isomer shift (IS) is different for the two sites due to the different coordination and covalency of the Fe-O bonds.

-

The quadrupole splitting (QS) provides information about the local symmetry around the iron nucleus.

-

The hyperfine magnetic field (Hhf) at the A and B sites is different due to the different number and nature of the nearest magnetic neighbors.

-

The relative area of the two sextets is proportional to the relative population of Fe³⁺ ions at the A and B sites. From this ratio, the inversion parameter 'x' can be calculated.

-

Mandatory Visualizations

Caption: Possible cation distributions in the Fe2MgO4 spinel structure.

Caption: A typical experimental workflow for determining cation distribution.

References

The Geological Genesis and Formation Mechanisms of Magnesioferrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesioferrite (MgFe₂O₄), a magnesium iron oxide mineral with a spinel structure, is a significant component in various geological and industrial settings. Its formation provides insights into a range of geological processes, from volcanic activity and metamorphism to the evolution of meteorites. Understanding the geological occurrence and formation of magnesioferrite is crucial for disciplines ranging from petrology and geochemistry to materials science. This technical guide provides an in-depth exploration of the natural occurrences of magnesioferrite, its diverse formation mechanisms, and detailed experimental protocols for its synthesis. Quantitative data are summarized in structured tables, and key formation pathways are visualized through logical diagrams to facilitate a comprehensive understanding.

Geological Occurrence of Magnesioferrite

Magnesioferrite is found in a variety of geological environments, each indicative of specific formation conditions.

-

Volcanic and Fumarolic Environments: Magnesioferrite is commonly reported in volcanic fumaroles, where it forms as a sublimate from volcanic gases.[1] Notable localities include Mount Vesuvius and Stromboli in Italy.[1] In these high-temperature, gas-rich environments, volatile metal chlorides react with steam and other gases to deposit crystalline magnesioferrite.

-

Metamorphic Rocks: Magnesioferrite is a constituent of certain high-grade metamorphic rocks. It can be found in contact metamorphic zones, such as those in kimberlites and carbonatites, where carbonate rocks have been subjected to intense heat from intruding magma.[1] Its presence in these rocks can be used as an indicator of the temperature and oxygen fugacity conditions during metamorphism.

-

Meteorites: The mineral has been identified as an accessory phase in some meteorites.[1] Its occurrence in these extraterrestrial materials provides valuable clues about the conditions and processes that occurred during the formation and subsequent alteration of asteroids and other parent bodies in the early solar system.

-

Combustion Metamorphism: Magnesioferrite can also form as a result of natural combustion metamorphism, such as in burning coal seams.[1] The high temperatures and oxidizing conditions in these environments facilitate the reaction between magnesium and iron oxides present in the surrounding rocks.

-

Impact Structures: In the unique high-pressure and high-temperature conditions created by meteorite impacts, magnesioferrite can form from the decomposition of iron- and magnesium-bearing carbonate minerals like ankerite.

Formation Mechanisms of Magnesioferrite

The formation of magnesioferrite is governed by a variety of chemical and physical processes, primarily involving the reaction of magnesium and iron oxides under specific environmental conditions.

Solid-State Diffusion

In many geological settings, particularly during metamorphism and in industrial processes like sintering, magnesioferrite forms through solid-state diffusion. This process involves the interdiffusion of Mg²⁺ and Fe³⁺ ions between magnesium oxide (MgO) and iron(III) oxide (Fe₂O₃) at elevated temperatures. The reaction can be summarized as:

MgO + Fe₂O₃ → MgFe₂O₄

The rate of this reaction is dependent on factors such as temperature, grain size of the reactants, and the presence of defects in the crystal lattices.

Gas-Solid Reactions in Fumaroles

In volcanic fumaroles, the formation of magnesioferrite is a result of gas-solid reactions. Volcanic gases rich in iron chlorides (e.g., FeCl₃) and water vapor react with magnesium-bearing rocks or minerals. The proposed reaction mechanism involves the reaction of ferric chloride and steam with magnesia (MgO).

Decomposition of Carbonate Minerals

Under high-pressure and high-temperature conditions, such as those experienced during meteorite impacts or deep-earth metamorphism, magnesioferrite can form from the decomposition of ankerite [Ca(Fe²⁺,Mg)(CO₃)₂]. This process involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and the breakdown of the carbonate structure.[2] The initial decomposition of ankerite can yield magnesian wüstite ((Mg,Fe)O), which is then rapidly oxidized to magnesioferrite in the presence of CO₂.[2]

Quantitative Data

Physical and Crystallographic Properties

| Property | Value |

| Chemical Formula | MgFe₂O₄ |

| Crystal System | Isometric |

| Space Group | Fd3m |

| Unit Cell Parameter (a) | 8.3866 Å |

| Hardness (Mohs) | 6 - 6.5 |

| Density (g/cm³) | 4.6 - 4.7 |

| Streak | Dark Red |

| Luster | Metallic |

Thermodynamic Properties

| Property | Value | Reference |

| Standard Molar Entropy (S°) at 298.15 K | 28.3 ± 0.2 cal/deg·mole (entropy increment between 0 and 298.16 K) | [3] |

| Molar Heat Capacity (Cp) at 298.15 K | 574.7 ± 1.2 J/K·mol | [3] |

| Molar Enthalpy (H) at 298.15 K | 91070 ± 200 J/mol | [3] |

| Reduced Gibbs Energy at 298.15 K | 293.7 ± 1.2 J/K·mol | [3] |

Experimental Protocols for the Synthesis of Magnesioferrite

The synthesis of magnesioferrite in the laboratory is crucial for studying its properties and formation mechanisms under controlled conditions. Several methods are employed, with solid-state reaction and hydrothermal synthesis being the most common.

Solid-State Synthesis

Objective: To synthesize polycrystalline magnesioferrite via a high-temperature solid-state reaction.

Materials:

-

Magnesium oxide (MgO) powder, high purity (99.9% or better)

-

Iron(III) oxide (Fe₂O₃) powder, high purity (99.9% or better)

-

Mortar and pestle (agate or zirconia)

-

Alumina or platinum crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: Weigh equimolar amounts of MgO and Fe₂O₃ powders.

-

Grinding: Thoroughly grind the powders together in a mortar and pestle for at least 30 minutes to ensure homogeneous mixing.

-

Calcination: Place the mixed powder in a crucible and heat it in a furnace. The calcination temperature and duration can vary, but a typical procedure involves heating at 1000-1200°C for 12-24 hours in an air atmosphere.

-

Intermediate Grinding: After the initial calcination, allow the sample to cool to room temperature. Grind the sample again to break up agglomerates and promote further reaction.

-

Final Sintering: Press the powder into a pellet (optional) and sinter at a higher temperature, typically 1300-1400°C, for another 12-24 hours.

-

Characterization: Analyze the final product using techniques such as X-ray diffraction (XRD) to confirm the formation of the magnesioferrite spinel phase and to check for the presence of any unreacted starting materials or secondary phases. Scanning electron microscopy (SEM) can be used to examine the microstructure of the synthesized material.

Hydrothermal Synthesis of Magnesioferrite Nanoparticles

Objective: To synthesize magnesioferrite nanoparticles using a hydrothermal method.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and hot plate

-

Centrifuge

Procedure:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of magnesium nitrate and iron(III) nitrate in deionized water in a beaker. A typical molar ratio is 1:2 for Mg:Fe.

-

Precipitation: While stirring the precursor solution vigorously, add a solution of NaOH dropwise until the pH of the solution reaches a desired alkaline value (e.g., pH 10-12). A precipitate will form.

-

Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 150°C and 200°C for a duration of 6 to 24 hours.[4]

-

Washing and Separation: After the hydrothermal treatment, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any residual ions.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

-

Characterization: Characterize the synthesized nanoparticles using XRD for phase identification and crystallite size estimation, transmission electron microscopy (TEM) for particle size and morphology analysis, and techniques like vibrating sample magnetometry (VSM) to study their magnetic properties.

Visualizations of Formation Pathways

Caption: Experimental workflow for the solid-state synthesis of magnesioferrite.

Caption: Experimental workflow for the hydrothermal synthesis of magnesioferrite nanoparticles.

Caption: Logical relationship diagram for the formation of magnesioferrite from ankerite decomposition.

References

"solvothermal synthesis of Fe2MgO4 nanoparticles for beginners"

An In-Depth Technical Guide to Solvothermal Synthesis of Magnesium Ferrite (MgFe₂O₄) Nanoparticles

Introduction

Magnesium ferrite (MgFe₂O₄) nanoparticles are a class of soft magnetic, n-type semiconducting materials that belong to the spinel ferrite family.[1][2] Their unique magnetic and electrical properties, combined with excellent chemical and thermal stability, make them highly valuable for a wide range of applications.[2] These include biomedical fields like drug delivery and cancer therapy, as well as industrial uses in catalysis, sensors, and high-density information storage.[1][3]

The synthesis method plays a crucial role in determining the final properties of the nanoparticles. Among various techniques, solvothermal synthesis has emerged as a highly effective method for producing MgFe₂O₄ nanoparticles. This process offers significant advantages, including precise control over particle size, shape, and crystallinity, often yielding high-quality nanoparticles without the need for post-synthesis heat treatment.[4][5][6] This guide provides a comprehensive overview of the solvothermal synthesis of MgFe₂O₄ nanoparticles, tailored for researchers and professionals entering this field.

Principles of Solvothermal Synthesis

Solvothermal synthesis is a chemical preparation method that occurs in a sealed vessel, known as an autoclave, at temperatures above the boiling point of the solvent used. This elevated temperature and the resulting autogenous pressure facilitate the dissolution and interaction of precursors, leading to the nucleation and growth of crystalline materials.[7] When water is the solvent, the process is specifically termed hydrothermal synthesis. Key parameters that govern the final product's morphology and properties include reaction temperature, time, solvent type, and the nature of the precursors.[4]

Detailed Experimental Protocol: A Beginner's Guide

This protocol is a representative example of a one-pot solvothermal method for synthesizing MgFe₂O₄ nanospheres.

1. Materials and Reagents:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) - Iron precursor

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) - Magnesium precursor

-

Ethylene glycol (C₂H₆O₂) - Solvent

-

Sodium acetate (CH₃COONa) - Precipitating agent

-

Polyethylene glycol (PEG) - Surfactant/capping agent

-

Ethanol (C₂H₅OH) - For washing

-

Deionized water - For washing

2. Apparatus:

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Laboratory oven

-

Centrifuge

3. Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve Iron(III) nitrate nonahydrate and Magnesium nitrate hexahydrate in ethylene glycol in a 2:1 molar ratio. A typical preparation might involve dissolving 0.02 mol of Fe(NO₃)₃·9H₂O and 0.01 mol of Mg(NO₃)₂·6H₂O in 50 mL of ethylene glycol.[2][8]

-

Addition of Agents: Stir the solution vigorously. Add sodium acetate followed by polyethylene glycol to the solution.[8] The mixture should be stirred continuously for at least 30 minutes to ensure homogeneity.

-

Autoclave Sealing: Transfer the resulting homogeneous solution into a 100 mL Teflon-lined stainless steel autoclave. It is recommended to fill the autoclave to no more than two-thirds of its volume to ensure safety.[9]

-

Solvothermal Reaction: Seal the autoclave tightly and place it in a preheated laboratory oven. Heat the autoclave to 200°C and maintain this temperature for 12-24 hours.[8]

-

Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and under pressure.

-

Washing and Separation: Open the cooled autoclave and collect the black-colored precipitate. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.[8] Use a centrifuge to separate the nanoparticles from the solvent after each washing step.

-

Drying: Dry the final washed product in an oven at 60-80°C for 6-12 hours to obtain the final MgFe₂O₄ nanoparticle powder.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the solvothermal synthesis process.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Magnesium Ferrite (MgFe2O4) Nanostructures Fabricated by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the Magnesium Ferrite (MgFe2 O4) nanoparticles synthesised by three different routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvothermal Synthesis of Magnetic Spinel Ferrites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmss.mui.ac.ir [jmss.mui.ac.ir]

- 6. eprints.mui.ac.ir [eprints.mui.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Measuring the Optical Band Gap of Fe2MgO4 Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to determine the optical band gap of Magnesium Ferrite (Fe2MgO4) thin films. This critical parameter influences the material's optoelectronic properties and is essential for its application in various fields, including photocatalysis and sensor technology. This document details common synthesis techniques for Fe2MgO4 thin films and provides a step-by-step protocol for accurate optical band gap measurement using UV-Vis spectroscopy and Tauc plot analysis.

Synthesis of Fe2MgO4 Thin Films

The fabrication of high-quality Fe2MgO4 thin films is the foundational step for accurate optical property characterization. Several methods are employed for this purpose, with sol-gel, spray pyrolysis, and pulsed laser deposition being the most prevalent. The choice of method influences the film's crystallinity, morphology, and, consequently, its optical band gap.

Sol-Gel Method

The sol-gel technique is a versatile wet-chemical method that allows for excellent control over the film's stoichiometry and homogeneity.

Experimental Protocol:

-

Precursor Solution Preparation: Magnesium nitrate (Mg(NO₃)₂) and iron (III) nitrate (Fe(NO₃)₃·9H₂O) are used as precursors. Stoichiometric amounts are dissolved in a solvent, typically 2-methoxyethanol or ethanol, to achieve the desired Mg:Fe molar ratio of 1:2.

-

Chelating Agent Addition: A chelating agent, such as citric acid or acetylacetone, is added to the solution to form stable metal complexes and prevent premature precipitation. The molar ratio of metal nitrates to the chelating agent is a critical parameter to control the viscosity and stability of the sol.

-

Sol Formation and Aging: The solution is stirred vigorously at a controlled temperature (typically 60-80 °C) for several hours to promote hydrolysis and condensation reactions, leading to the formation of a stable sol. The sol is then aged for a period (e.g., 24 hours) to ensure homogeneity.

-

Thin Film Deposition: The sol is deposited onto a pre-cleaned substrate (e.g., quartz or glass) using a spin coater or a dip coater. The spinning speed/dipping withdrawal speed and duration are optimized to achieve the desired film thickness.

-

Drying and Annealing: The deposited film is dried at a low temperature (around 100-150 °C) to remove the solvent. Subsequently, the film is subjected to a higher temperature annealing process (typically in the range of 400-800 °C) in a furnace to induce crystallization and form the desired spinel ferrite phase. The annealing temperature and duration significantly impact the film's crystallinity and grain size[1].

Spray Pyrolysis

Spray pyrolysis is a cost-effective and scalable technique suitable for depositing uniform thin films over large areas.

Experimental Protocol:

-

Precursor Solution Preparation: Aqueous solutions of magnesium chloride (MgCl₂) or magnesium nitrate and iron (III) chloride (FeCl₃) or iron (III) nitrate are prepared with the stoichiometric Mg:Fe ratio of 1:2.

-

Substrate Preparation and Heating: A suitable substrate, such as glass, is thoroughly cleaned and placed on a heater block. The substrate temperature is raised to the desired deposition temperature, typically in the range of 350-500 °C.

-

Spraying: The precursor solution is atomized into fine droplets using a spray nozzle and directed towards the heated substrate. The carrier gas, usually compressed air or nitrogen, propels the droplets.

-

Pyrolysis and Film Formation: Upon reaching the hot substrate, the droplets undergo solvent evaporation and precursor decomposition (pyrolysis), leading to the formation of the Fe2MgO4 thin film.

-

Post-Deposition Annealing (Optional): In some cases, a post-deposition annealing step, similar to the sol-gel method, is performed to improve the crystallinity and optical properties of the film.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a physical vapor deposition technique that allows for the growth of high-quality, epitaxial thin films with precise thickness control.

Experimental Protocol:

-

Target Preparation: A dense, stoichiometric Fe2MgO4 target is prepared through standard ceramic synthesis routes (mixing, calcining, and sintering of MgO and Fe₂O₃ powders).

-

Deposition Chamber Setup: The substrate (e.g., single-crystal MgO or SrTiO₃) is mounted in a high-vacuum chamber, and the Fe2MgO4 target is placed on a rotating holder.

-

Deposition Parameters: A high-power pulsed laser (e.g., KrF excimer laser) is focused onto the target. The laser energy density, repetition rate, substrate temperature, and background gas (typically oxygen) pressure are critical parameters that control the deposition process and film quality.

-

Film Growth: The laser ablation of the target creates a plasma plume of constituent species that expands and deposits onto the heated substrate, forming the thin film.

-

Cooling: After deposition, the film is cooled down to room temperature in a controlled oxygen atmosphere to ensure proper oxygen stoichiometry.

Optical Band Gap Measurement

The optical band gap of Fe2MgO4 thin films is determined from their optical absorption properties, which are typically measured using a UV-Vis spectrophotometer. The Tauc plot method is the standard analytical technique used to extract the band gap value from the absorption spectrum.

Experimental Protocol for UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.

-

Sample Preparation: The Fe2MgO4 thin film deposited on a transparent substrate (e.g., quartz) is placed in the sample holder of the spectrophotometer. An identical bare substrate is placed in the reference beam path to correct for substrate absorption.

-

Data Acquisition: The transmittance (%T) or absorbance (A) spectrum of the thin film is recorded over a specific wavelength range (e.g., 200-800 nm). The data is collected at small wavelength intervals for better resolution.

Tauc Plot Analysis

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc relation:

(αhν)¹ᐟⁿ = A(hν - Eg)

where:

-

α is the absorption coefficient

-

h is Planck's constant

-

ν is the frequency of the incident photon

-

A is a constant

-

Eg is the optical band gap energy

-

The exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). For spinel ferrites like Fe2MgO4, direct transitions are generally assumed.

Data Analysis Steps:

-

Calculate Absorption Coefficient (α): The absorption coefficient is calculated from the measured absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * (A / t)

-

Calculate Photon Energy (hν): The photon energy is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm)

-

Construct the Tauc Plot: Plot (αhν)² versus hν for a direct band gap semiconductor.

-

Determine the Optical Band Gap (Eg): Extrapolate the linear portion of the Tauc plot to the hν-axis (where (αhν)² = 0). The intercept on the hν-axis gives the value of the optical band gap (Eg).

Quantitative Data Summary

The optical band gap of Fe2MgO4 can vary depending on the synthesis method, particle size, and processing conditions such as annealing temperature. The following table summarizes some reported optical band gap values for magnesium ferrite.

| Synthesis Method | Material Form | Annealing Temperature (°C) | Optical Band Gap (Eg) (eV) | Reference |

| Sol-Gel | Nanoparticles | 600 | 2.10 | [1] |

| Sol-Gel | Nanoparticles | 800 | 2.14 | [1] |

| Microwave-assisted | Nanoparticles | 600 | ~2.2 | [2] |

| Co-precipitation | Nanoparticles | - | 2.36 | N/A |

| Spray Pyrolysis | Thin Film | 400 | 2.25 | N/A |

Note: The table provides a selection of reported values to illustrate the range of observed band gaps. Values can vary significantly based on specific experimental details.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Experimental workflows for Fe2MgO4 thin film synthesis and optical band gap measurement.

Caption: Logical flow of Tauc plot analysis for determining the optical band gap.

References

"introduction to the magnetic behavior of spinel ferrites"

An In-depth Technical Guide to the Magnetic Behavior of Spinel Ferrites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinel ferrites, a class of magnetic oxides with the general chemical formula MFe₂O₄ (where M is a divalent metal ion such as Mn, Co, Ni, Cu, Zn, or Mg), have garnered significant scientific interest due to their unique and tunable magnetic properties.[1] These properties, combined with their chemical and thermal stability, make them highly valuable in a wide range of advanced applications.[2] In the biomedical field, they are pivotal for developing targeted drug delivery systems, as contrast agents for Magnetic Resonance Imaging (MRI), and in magnetic hyperthermia for cancer therapy.[1] Their utility also extends to high-frequency electronic devices, data storage, catalysis, and environmental remediation.[3][4]

The magnetic behavior of spinel ferrites is not intrinsic to their composition alone; it is profoundly dictated by their internal crystal structure, specifically the arrangement of metal cations within the spinel lattice.[5] This guide provides a detailed exploration of the fundamental principles governing the magnetism in spinel ferrites, the influence of their synthesis on magnetic outcomes, and the key experimental protocols used for their characterization.

The Spinel Crystal Structure: The Foundation of Magnetism

The magnetic properties of spinel ferrites are inextricably linked to their crystal structure. The structure consists of a cubic close-packed (fcc) array of oxygen anions, which creates two types of interstitial sites for the metal cations: tetrahedral (A) sites and octahedral (B) sites.[3][6]

-

Tetrahedral (A) sites: Each A-site is surrounded by four oxygen ions.

-

Octahedral (B) sites: Each B-site is surrounded by six oxygen ions.

The distribution of the divalent (M²⁺) and trivalent (Fe³⁺) cations between these A and B sites determines the type of spinel structure and is the primary factor controlling the material's bulk magnetic properties.[7] This distribution is described by the degree of inversion (x) , represented by the formula: (M₁₋ₓFeₓ)A[MₓFe₂₋ₓ]BO₄ , where parentheses denote A-sites and square brackets denote B-sites.[7]

There are three classifications based on the value of 'x':

-

Normal Spinel (x=0): A-sites are occupied exclusively by divalent cations (M²⁺), and B-sites are occupied by trivalent ferric cations (Fe³⁺). Example: Zinc Ferrite (ZnFe₂O₄).

-

Inverse Spinel (x=1): A-sites are occupied by Fe³⁺ ions, while the B-sites are occupied by M²⁺ and the remaining Fe³⁺ ions. Example: Nickel Ferrite (NiFe₂O₄).[5]

-

Mixed Spinel (0 < x < 1): Both A and B sites contain a mixture of M²⁺ and Fe³⁺ cations. Example: Cobalt Ferrite (CoFe₂O₄) and Manganese Ferrite (MnFe₂O₄).[5]

The specific preference of a cation for a tetrahedral or octahedral site is influenced by factors such as its ionic radius, electronic configuration, and the crystal field stabilization energy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arxiv.org [arxiv.org]

- 5. Magnetic and spectroscopic properties of Ni–Zn–Al ferrite spinel: from the nanoscale to microscale - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05522K [pubs.rsc.org]

- 6. Cation distribution of Ni2+ and Mg2+ ions improve structure and Magnetic Properties of Spinel Ferrites | PDF [slideshare.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Fe2MgO4: A Promising Material for Next-Generation Magnetic Data Storage

Application Notes and Protocols for Researchers

Magnesium ferrite (Fe2MgO4), a spinel ferrite, is emerging as a compelling candidate for future magnetic data storage technologies. Its unique combination of soft magnetic properties, high resistivity, and chemical stability makes it an attractive alternative to conventional materials.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of Fe2MgO4, including its synthesis, characterization, and the underlying principles of its application in magnetic data storage. Detailed experimental protocols and data presentation are included to facilitate further research and development in this exciting field.

Introduction to Fe2MgO4 for Magnetic Data Storage

Magnetic storage remains a dominant technology for long-term data archiving due to its low cost and high durability.[2] The fundamental principle of magnetic data storage lies in the ability of a material to be magnetized in different directions, representing binary data (bits) that can be written and read by magnetic heads.[3][4] Ferrites, a class of ceramic materials with strong magnetic properties, are widely used in these applications.[3]

Fe2MgO4, with its inverse spinel crystal structure, exhibits ferrimagnetism.[1] While magnesium ions (Mg2+) are non-magnetic, their arrangement within the crystal lattice alongside iron ions (Fe3+) results in a net magnetic moment.[1] Key properties that make Fe2MgO4 suitable for data storage include:

-

Soft Magnetic Nature: Fe2MgO4 is a soft magnetic material, meaning it can be easily magnetized and demagnetized with a relatively low magnetic field.[5][6] This is crucial for the writing and rewriting processes in data storage devices.

-

High Resistivity and Low Dielectric Losses: These electrical properties are advantageous in high-frequency applications, reducing energy loss and enabling faster read/write speeds.[1]

-

Chemical and Thermal Stability: Fe2MgO4 is a stable ceramic material, ensuring the long-term integrity of stored data.[5]

-

Tunable Magnetic Properties: The magnetic characteristics of Fe2MgO4, such as saturation magnetization (Ms) and coercivity (Hc), can be tailored by controlling the particle size and synthesis method. This allows for the optimization of the material for specific data storage requirements.

Data Presentation: Magnetic Properties of Fe2MgO4

The magnetic properties of Fe2MgO4 are highly dependent on the synthesis method and processing conditions, which influence the nanoparticle size and crystallinity. A summary of key magnetic data from various studies is presented below for easy comparison.

| Synthesis Method | Particle/Crystallite Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Reference |

| Electrospinning (calcined at 500°C) | 15 ± 4 | 17.0 | - | [5] |

| Electrospinning (calcined at 600°C) | - | 20.7 | - | [5] |

| Electrospinning (calcined at 700°C) | - | 25.7 | - | [5] |

| Electrospinning (calcined at 800°C) | 24 ± 3 | 31.1 | - | [5] |

| Co-precipitation | 8.4 - 10 | - | 123.18 | [6] |

| Sol-Gel | 20-30 | 25.4 | - | [7] |

| Sol-Gel (modified with Ammonia) | - | - | - | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Fe2MgO4 are provided below.

Protocol 1: Synthesis of Fe2MgO4 Nanoparticles via Co-precipitation

This method is widely used due to its simplicity and scalability for producing nanoparticles.[9]

Materials:

-

Magnesium chloride hexahydrate (MgCl2·6H2O)

-

Ferric chloride hexahydrate (FeCl3·6H2O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of MgCl2·6H2O and FeCl3·6H2O in a 1:2 molar ratio.

-

Mix the two solutions under vigorous stirring.

-

Slowly add a solution of NaOH (a precipitating agent) to the mixture while maintaining the temperature (e.g., 80°C) and continuous stirring. The pH of the solution should be raised to a range of 8-14 to induce precipitation.[2][9]

-

A precipitate of magnesium ferrite will form. Continue stirring for a set period (e.g., 1-2 hours) to ensure a complete reaction and uniform particle growth.

-

Collect the precipitate using a magnetic decantation or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts until the pH of the supernatant is neutral.

-

Dry the resulting powder in an oven at a specific temperature (e.g., 100°C) for several hours.

-

For improved crystallinity, the dried powder can be calcined at a higher temperature (e.g., 500-800°C) for a few hours.

Protocol 2: Synthesis of Fe2MgO4 Nanoparticles via Sol-Gel Method

The sol-gel method offers good control over the stoichiometry and homogeneity of the resulting nanoparticles.[10]

Materials:

-

Magnesium nitrate [Mg(NO3)2·6H2O]

-

Ferric nitrate [Fe(NO3)3·9H2O]

-

Citric acid (C6H8O7)

-

Ammonia solution (NH4OH)

-

Deionized water

Procedure:

-

Dissolve stoichiometric amounts of magnesium nitrate and ferric nitrate in deionized water.

-

Add citric acid to the solution as a chelating agent. The molar ratio of citric acid to metal nitrates is typically 1:1.

-

Stir the solution at a controlled temperature (e.g., 60-80°C) until a clear solution is formed.

-

Slowly add ammonia solution to the mixture to adjust the pH and initiate the formation of a gel.

-

Continue heating and stirring until a viscous gel is formed.

-

Dry the gel in an oven at a temperature around 100-120°C to remove the solvent, resulting in a precursor powder.

-

Grind the dried powder and calcine it in a furnace at a high temperature (e.g., 600-900°C) for a specific duration to obtain the crystalline Fe2MgO4 nanoparticles.

Protocol 3: Characterization of Fe2MgO4 Nanoparticles

1. X-Ray Diffraction (XRD)

-

Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized nanoparticles.

-

Procedure:

-

Prepare a powder sample of the synthesized Fe2MgO4.

-

Mount the sample on a sample holder of the XRD instrument.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and scanning range (2θ).

-

Run the XRD scan.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for magnesium ferrite to confirm the spinel structure.[11]

-

Calculate the average crystallite size using the Debye-Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak.[12]

-

2. Vibrating Sample Magnetometry (VSM)

-

Purpose: To measure the magnetic properties of the Fe2MgO4 nanoparticles, such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).

-

Procedure:

-

A small amount of the powdered sample is packed into a sample holder.

-

The sample holder is placed in the VSM, which subjects the sample to a controlled, varying magnetic field.[13]

-

The sample is vibrated at a constant frequency, which induces a signal in a set of pickup coils proportional to the magnetic moment of the sample.[13][14]

-

The magnetic field is swept through a full cycle (e.g., -10 kOe to +10 kOe and back) to trace the hysteresis loop.

-

From the hysteresis loop, determine the saturation magnetization (the maximum magnetic moment achieved), remanent magnetization (the magnetization at zero applied field), and coercivity (the magnetic field required to demagnetize the material).[15]

-

3. Transmission Electron Microscopy (TEM)

-

Purpose: To visualize the morphology, size, and size distribution of the Fe2MgO4 nanoparticles.

-

Procedure:

-

Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol or deionized water) using ultrasonication to prevent agglomeration.[6]

-

Place a drop of the dilute suspension onto a TEM grid (typically a carbon-coated copper grid).[16]

-

Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.

-

Insert the prepared grid into the TEM for imaging.

-

Acquire images at different magnifications to observe the particle shape and size.

-

Use image analysis software to measure the diameters of a large number of particles to determine the average particle size and size distribution.

-

Mandatory Visualizations

Caption: Experimental workflow for Fe2MgO4 synthesis and characterization.

Caption: Principle of magnetic data storage using Fe2MgO4.

References

- 1. Ultramicrotomy preparation of magnetic nanoparticles for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. microscopyinnovations.com [microscopyinnovations.com]

- 4. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 7. Synthesis & Magnetic Properties of Magnesium Ferrite (MgFe2O4) Nanoparticles Via Sol Gel Method | PDF [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of iron oxide nanoparticles via co-precipitation [atomfair.com]

- 10. Recent Advances in Synthesis and Applications of MFe2O4 (M = Co, Cu, Mn, Ni, Zn) Nanoparticles | MDPI [mdpi.com]

- 11. gmw.com [gmw.com]

- 12. turcomat.org [turcomat.org]

- 13. measurlabs.com [measurlabs.com]

- 14. physlab.org [physlab.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Sol-Gel Synthesis of MgFe2O4 and its Photocatalytic Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium ferrite (MgFe2O4) nanoparticles have garnered significant attention in various scientific and technological fields due to their unique magnetic and electronic properties.[1][2] As a spinel ferrite, MgFe2O4 exhibits a cubic structure and possesses a narrow band gap, making it an effective photocatalyst for the degradation of organic pollutants under visible light irradiation.[3] The sol-gel method is a versatile and cost-effective technique for synthesizing MgFe2O4 nanoparticles with controlled particle size, high purity, and good homogeneity.[4][5][6]

These application notes provide a detailed protocol for the sol-gel synthesis of MgFe2O4 nanoparticles and the subsequent evaluation of their photocatalytic activity against organic dyes.

Data Presentation

Table 1: Physicochemical Properties of Sol-Gel Synthesized MgFe2O4

| Property | Value | Reference |

| Crystal Structure | Cubic Spinel | [7] |

| Crystallite Size | 15 - 60 nm | [2][8] |

| Band Gap Energy | ~1.88 - 2.18 eV | [9] |

| Saturation Magnetization | 14 - 17.78 emu/g | [9] |

Table 2: Photocatalytic Degradation Efficiency of MgFe2O4 for Various Dyes

| Organic Dye | Catalyst Dosage | Initial Dye Concentration | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| Malachite Green | 0.015 g | 5-20 mg/L | 60 | ~98% | |

| Methylene Blue | - | - | - | - | [3] |

| Congo Red | 0.02 g | 50 mg/L | 210 | 68.45% | [9] |

| Reactive Red 195 | - | - | - | ~98% | [6] |

| Reactive Orange 122 | - | - | - | ~93% | [6] |

Note: "-" indicates data not specified in the cited source under easily comparable conditions.

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of MgFe2O4 Nanoparticles

This protocol is based on a common sol-gel auto-combustion method.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

-

Ammonia solution (25%)

-

Ethanol

Equipment:

-

Beakers

-

Magnetic stirrer with hot plate

-

pH meter

-

Drying oven

-

Muffle furnace

-

Mortar and pestle

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of magnesium nitrate and iron(III) nitrate (1:2 molar ratio) in a minimum amount of deionized water in a beaker with constant stirring.

-

In a separate beaker, dissolve citric acid in deionized water to prepare a 1 M solution.

-

-

Chelation:

-

Add the citric acid solution to the metal nitrate solution. The molar ratio of citric acid to total metal ions should be 1:1.

-

Stir the mixture at room temperature for 30 minutes to ensure complete chelation of the metal ions.

-

-

Gel Formation:

-

Adjust the pH of the solution to 7 by slowly adding ammonia solution while continuously stirring.

-

Heat the solution to 80°C on a hot plate with constant stirring.

-

Continue heating until a viscous gel is formed.

-

-

Auto-combustion:

-

Transfer the gel to a crucible and place it in a preheated muffle furnace at 200°C.

-

The gel will swell and undergo auto-combustion, producing a fluffy, dark brown powder.

-

-

Calcination:

-

Calcine the resulting powder at a temperature between 500°C and 800°C for 2-4 hours to obtain the crystalline MgFe2O4 nanoparticles. The calcination temperature can influence the crystallite size.[2]

-

-

Characterization:

-

The synthesized MgFe2O4 nanoparticles can be characterized using X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to analyze the morphology and particle size, and UV-Vis diffuse reflectance spectroscopy (DRS) to determine the band gap energy.

-

Protocol 2: Evaluation of Photocatalytic Activity

This protocol describes the degradation of an organic dye (e.g., Methylene Blue or Malachite Green) under visible light irradiation.

Materials:

-

Synthesized MgFe2O4 nanoparticles

-

Methylene Blue (or other organic dye)

-

Deionized water

-

Hydrogen peroxide (H₂O₂) (optional, can enhance degradation)[10]

Equipment:

-

Visible light source (e.g., Xenon lamp or a household bulb with appropriate filters)

-

Reaction vessel (e.g., beaker or quartz reactor)

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Dye Solution:

-

Prepare a stock solution of the organic dye (e.g., 100 mg/L) in deionized water.

-

Prepare the desired working concentration (e.g., 10 mg/L) by diluting the stock solution.

-

-

Photocatalytic Reaction:

-

Add a specific amount of MgFe2O4 photocatalyst (e.g., 0.015 g) to a known volume of the dye solution (e.g., 100 mL) in the reaction vessel.

-

Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Turn on the visible light source to initiate the photocatalytic reaction.

-

-

Monitoring the Degradation:

-

At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension.

-

Separate the photocatalyst from the solution by centrifugation or using a magnet, as MgFe2O4 is magnetic.[9]

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

-

-

Calculation of Degradation Efficiency:

-

The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

-

-

Reusability Test:

-

After the reaction, the catalyst can be recovered by magnetic separation, washed with deionized water and ethanol, and dried.

-

The recycled catalyst can be used for subsequent degradation cycles to evaluate its stability and reusability.

-

Visualizations

Caption: Workflow for the sol-gel synthesis of MgFe2O4 nanoparticles.

Caption: Mechanism of photocatalytic degradation of organic dyes by MgFe2O4.

References

- 1. Structure and Magnetic Properties of MgFe2O4 Nanoparticles Prepared by the Low-Temperature Solid-State Reaction Method | Scientific.Net [scientific.net]

- 2. Magnesium Ferrite (MgFe2O4) Nanostructures Fabricated by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 10. Photocatalytic Degradation of Organic Pollutants over MFe2O4 (M = Co, Ni, Cu, Zn) Nanoparticles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fe2MgO4 as an Anode Material in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of magnesium ferrite (Fe2MgO4) as a promising anode material for lithium-ion batteries (LIBs). This document details the synthesis, characterization, and electrochemical performance of Fe2MgO4, along with standardized protocols for its application in a research setting.

Introduction

Transition metal oxides have garnered significant attention as next-generation anode materials for LIBs due to their high theoretical capacities, which surpass that of conventional graphite anodes (372 mAh g⁻¹).[1][2] Among these, spinel ferrites like magnesium ferrite (Fe2MgO4) are particularly noteworthy due to their unique electrochemical properties, low cost, and environmental friendliness.[3] Fe2MgO4 undergoes a conversion reaction during the lithiation/delithiation process, contributing to its high specific capacity.

This document outlines the essential procedures for synthesizing Fe2MgO4 nanoparticles, fabricating coin cells, and evaluating their electrochemical performance.

Data Presentation

The electrochemical performance of Fe2MgO4 as an anode material is summarized in the tables below. These values are compiled from various studies to provide a comparative overview.

Table 1: Electrochemical Performance of Fe2MgO4 Anode Materials

| Parameter | Value | Current Density | Cycle Number | Reference |

| Initial Discharge Capacity | 1404 mAh g⁻¹ | 180 mA g⁻¹ | 1 | [4] |

| Discharge Capacity | 493 mAh g⁻¹ | 90 mA g⁻¹ | 50 | [4] |

| Charge Capacity | 473.6 mAh g⁻¹ | 90 mA g⁻¹ | 50 | [4] |

| Irreversible Capacity Loss | < 5.2% | 90 mA g⁻¹ | After 50 cycles | [4] |

| Improved Discharge Capacity (19nm grain size) | ~850 mAh g⁻¹ | Not Specified | Not Specified | [1] |

| As-prepared Discharge Capacity (72nm grain size) | ~630 mAh g⁻¹ | Not Specified | Not Specified | [1] |

Table 2: Comparative Performance of Doped and Composite Ferrite Anodes

| Material | Initial Discharge Capacity | Capacity after 100 cycles | Current Density | Reference |

| Ni₀.₂₅Zn₀.₇₅Fe₂O₄ | 1488 mAh g⁻¹ | 856 mAh g⁻¹ | Not Specified | [3] |

| Zn₀.₅Mn₀.₅Fe₂O₄@CNT | Not Specified | 1375 mAh g⁻¹ | 100 mA g⁻¹ | [3] |

| NiFe₂O₄ | Not Specified | 786 mAh g⁻¹ | 0.5 A g⁻¹ | [5] |

Experimental Protocols

Synthesis of Fe2MgO4 Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing Fe2MgO4 nanoparticles.

Materials:

-

Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Citric acid (C₆H₈O₇)

-

Ethylene glycol (C₂H₆O₂)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare stoichiometric amounts of ferric nitrate and magnesium nitrate in a 2:1 molar ratio.

-

Dissolve the metal nitrates in a minimal amount of deionized water.

-

In a separate beaker, dissolve citric acid in ethylene glycol. The molar ratio of citric acid to total metal ions should be 1:1.

-

Add the metal nitrate solution to the citric acid-ethylene glycol solution under continuous stirring.

-

Heat the resulting solution at 80-90°C with constant stirring to form a viscous gel.

-

Dry the gel in an oven at 120°C for 12 hours to obtain a precursor powder.

-

Grind the precursor powder and calcine it in a furnace at 600-800°C for 2-4 hours in an air atmosphere to obtain the final Fe2MgO4 nanoparticles.

Anode Electrode Fabrication

This protocol details the preparation of the working electrode.

Materials:

-

Fe2MgO4 active material

-

Carbon black (e.g., Super P) as a conductive agent

-

Polyvinylidene fluoride (PVDF) as a binder

-

N-methyl-2-pyrrolidone (NMP) as a solvent

-

Copper foil as a current collector

Procedure:

-

Mix the Fe2MgO4 active material, carbon black, and PVDF binder in a weight ratio of 80:10:10.

-

Add NMP to the mixture and stir overnight to form a homogeneous slurry.

-

Cast the slurry onto a copper foil using a doctor blade technique to ensure a uniform thickness.

-

Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the solvent.

-

Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil.

-

Press the electrodes under a pressure of ~10 MPa to ensure good contact between the active material and the current collector.

Coin Cell Assembly

This protocol describes the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

-

Fe2MgO4 working electrode

-

Lithium metal foil as the counter and reference electrode

-

Celgard 2400 or similar microporous membrane as the separator

-

Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

-

CR2032 coin cell components (case, spacer, spring, gasket)

Procedure:

-

All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

-

Place the Fe2MgO4 working electrode in the center of the coin cell case.

-

Add a few drops of electrolyte to wet the electrode surface.

-

Place the separator on top of the working electrode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the lithium metal foil on top of the separator.

-

Place the spacer and spring on top of the lithium foil.

-

Place the gasket and the top cap to seal the coin cell using a crimping machine.

Electrochemical Measurements

This protocol outlines the standard electrochemical tests to evaluate the anode performance.

Equipment:

-

Battery cycler (e.g., LAND or Arbin)

-

Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)

Procedures:

-

Galvanostatic Cycling:

-

Cycle the assembled coin cells between a voltage window of 0.01 V and 3.0 V vs. Li/Li⁺.

-

Perform cycling at various current densities (e.g., 100 mA g⁻¹, 500 mA g⁻¹, 1 A g⁻¹) to evaluate rate capability.

-

Record the discharge and charge capacities for each cycle.

-

-

Cyclic Voltammetry (CV):

-

Perform CV measurements at a scan rate of 0.1 mV s⁻¹ between 0.01 V and 3.0 V to identify the redox peaks corresponding to the conversion reaction.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV to analyze the charge transfer resistance and diffusion kinetics.

-

Visualizations

Caption: Experimental workflow for Fe2MgO4 anode preparation and testing.

Caption: Proposed conversion reaction mechanism of Fe2MgO4 anode.

References

- 1. researchgate.net [researchgate.net]

- 2. Anode materials for lithium-ion batteries: A review [uwcscholar.uwc.ac.za]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Electrochemical Reaction Mechanism of NiFe2O4 as a High-Performance Anode for Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Surface Functionalization of Fe₂MgO₄ Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ferrite (Fe₂MgO₄) nanoparticles are a class of spinel ferrites that have garnered significant interest in biomedical applications due to their unique magnetic properties, biocompatibility, and chemical stability.[1] Their superparamagnetic nature allows for manipulation by an external magnetic field, making them ideal candidates for targeted drug delivery systems.[2] This targeted approach aims to concentrate therapeutic agents at the site of disease, such as a tumor, thereby enhancing efficacy and reducing systemic side effects associated with conventional chemotherapy.[3]

However, pristine Fe₂MgO₄ nanoparticles are prone to aggregation in physiological conditions and lack the specific functional groups needed for drug conjugation. Surface functionalization addresses these limitations by coating the nanoparticle core with a biocompatible shell.[4] This shell not only improves colloidal stability but also provides a platform for attaching anticancer drugs, such as Doxorubicin (DOX). Polymers like chitosan are particularly effective as they offer reactive amine groups for drug attachment and can confer stimuli-responsive properties to the nanocarrier system.[2] This document provides detailed protocols for the synthesis of Fe₂MgO₄ nanoparticles, their surface functionalization with chitosan, loading of Doxorubicin, and subsequent in vitro evaluation for drug release and cytotoxicity.

Experimental Protocols

Protocol for Synthesis of Fe₂MgO₄ Nanoparticles (Glycol-Thermal Method)

This protocol describes the synthesis of magnesium ferrite (Fe₂MgO₄) nanoparticles using a glycol-thermal method, adapted from established procedures.[2][4]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ethylene glycol

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Centrifuge

-

Magnetic stirrer with heating

-

Oven

Procedure:

-

Prepare a precursor solution by dissolving Ferric chloride hexahydrate and Magnesium chloride hexahydrate in a 2:1 molar ratio in ethylene glycol. Stir vigorously for 30 minutes to ensure complete dissolution.

-

Add sodium acetate to the solution. The amount of sodium acetate should be three times the total molar amount of the metal salts.

-

Transfer the resulting mixture to a sealed autoclave.

-

Heat the autoclave to 200°C and maintain this temperature for 10 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation at 8,000 rpm for 15 minutes.

-

Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final Fe₂MgO₄ nanoparticle product in an oven at 60°C overnight.

-

Characterize the synthesized nanoparticles using Transmission Electron Microscopy (TEM) for size and morphology and X-ray Diffraction (XRD) to confirm the cubic spinel structure.[2]

Protocol for Surface Functionalization with Chitosan (CHI-Fe₂MgO₄)

This protocol details the coating of bare Fe₂MgO₄ nanoparticles with chitosan to enhance biocompatibility and provide functional groups for drug loading.[2]

Materials:

-

Synthesized Fe₂MgO₄ nanoparticles

-

Chitosan (low molecular weight)

-

Acetic acid solution (1% v/v)

-

Deionized water

-

Ultrasonic bath

-

Magnetic stirrer

Procedure:

-

Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% acetic acid solution with constant stirring until the solution is clear.

-

Disperse a calculated amount of the synthesized Fe₂MgO₄ nanoparticles in deionized water and sonicate for 20 minutes to create a uniform suspension.

-

Slowly add the Fe₂MgO₄ nanoparticle suspension to the chitosan solution under vigorous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

Collect the chitosan-coated Fe₂MgO₄ (CHI-Fe₂MgO₄) nanoparticles by centrifugation.

-

Wash the particles several times with deionized water to remove excess chitosan and acetic acid.

-

Dry the functionalized nanoparticles.

-

Confirm the successful chitosan coating using Fourier Transform Infrared (FTIR) Spectroscopy.

Protocol for Doxorubicin (DOX) Loading

This protocol describes the method for loading the anticancer drug Doxorubicin onto the surface of chitosan-functionalized nanoparticles.[2]

Materials:

-

CHI-Fe₂MgO₄ nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

Procedure:

-

Disperse a known amount of CHI-Fe₂MgO₄ nanoparticles in PBS (pH 7.4).

-

Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).

-